O(sup 1)-Methyllappaconidine O(sup 1)-Methyllappaconidine Diterpenoid Alkaloid , extracted from Aconitum orientale
Lappaconine is a new derivative of norditerpenoid alkaloids.
Brand Name: Vulcanchem
CAS No.: 23943-93-3
VCID: VC0532485
InChI: InChI=1S/C23H37NO6/c1-5-24-10-21(26)7-6-14(29-3)23-12-8-11-13(28-2)9-22(27,15(12)18(11)30-4)16(20(23)24)17(25)19(21)23/h11-20,25-27H,5-10H2,1-4H3
SMILES: CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC)OC)O)O)OC)O
Molecular Formula: C23H37NO6
Molecular Weight: 423.5 g/mol

O(sup 1)-Methyllappaconidine

CAS No.: 23943-93-3

Cat. No.: VC0532485

Molecular Formula: C23H37NO6

Molecular Weight: 423.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

O(sup 1)-Methyllappaconidine - 23943-93-3

Specification

CAS No. 23943-93-3
Molecular Formula C23H37NO6
Molecular Weight 423.5 g/mol
IUPAC Name 11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,13,18-triol
Standard InChI InChI=1S/C23H37NO6/c1-5-24-10-21(26)7-6-14(29-3)23-12-8-11-13(28-2)9-22(27,15(12)18(11)30-4)16(20(23)24)17(25)19(21)23/h11-20,25-27H,5-10H2,1-4H3
Standard InChI Key PTILZYWJYHNZDS-OKZWHMRISA-N
SMILES CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC)OC)O)O)OC)O
Canonical SMILES CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC)OC)O)O)OC)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

O(sup 1)-Methyllappaconidine features a hexacyclic framework comprising fused cyclohexane and azabicyclic rings. The IUPAC name, 11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-8,13,18-triol, reflects its intricate stereochemistry . Key structural elements include:

  • A/E-Ring System: Twisted-chair/twisted-chair conformations in free-base forms, as observed in crystallographic studies of related norditerpenoid alkaloids .

  • Substituents: Three methoxy groups at positions 4, 6, and 16, alongside hydroxyl groups at positions 8, 13, and 18 .

The SMILES notation (CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC)OC)O)O)OC)O) and InChIKey (PTILZYWJYHNZDS-UHFFFAOYSA-N) provide precise descriptors for computational modeling .

Table 1: Physicochemical Properties of O(sup 1)-Methyllappaconidine

PropertyValue
Molecular FormulaC23H37NO6\text{C}_{23}\text{H}_{37}\text{NO}_{6}
Molecular Weight423.50 g/mol
Topological Polar Surface Area91.60 Ų
H-Bond Donors/Acceptors3 / 7
Rotatable Bonds4
Lipophilicity (XlogP)-0.30

Pharmacological Activities and Mechanisms

Metabolic Interactions

In vitro models indicate that O(sup 1)-Methyllappaconidine is a substrate for CYP3A4 (67.78% probability) , a key enzyme in hepatic metabolism. This aligns with studies on lappaconitine, which undergoes oxidative demethylation and glucuronidation in rat and human liver microsomes . Such pathways may influence its bioavailability and half-life.

Biosynthesis and Natural Occurrence

Biogenetic Pathway

O(sup 1)-Methyllappaconidine originates from the amination of tetracyclic diterpenes in Aconitum species. The biosynthesis involves:

  • Skeleton Formation: Cyclization of geranylgeranyl pyrophosphate into ent-kaurene.

  • Oxidation and Rearrangement: Introduction of hydroxyl and methoxy groups via cytochrome P450 enzymes.

  • Amination: Incorporation of ethylamine to form the azabicyclic core .

Distribution in Aconitum Species

The compound has been isolated from:

  • Aconitum septentrionale (Northern Wolfsbane)

  • Aconitum lycoctonum (Yellow Monkshood) .

Its concentration varies seasonally, peaking during flowering stages due to upregulated alkaloid biosynthesis .

Structural Dynamics and Conformational Analysis

Crystallographic Insights

X-ray diffraction studies of related alkaloids (e.g., crassicauline A) reveal that the A/E-ring system adopts twisted-chair/twisted-chair conformations in free-base forms, whereas protonated salts favor boat/chair configurations . These conformational shifts influence receptor binding; for instance, the twisted-chair form in O(sup 1)-Methyllappaconidine may enhance steric interactions with VSSCs .

Table 2: Conformational States of Norditerpenoid Alkaloids

CompoundCrystal ConformationSolution Conformation (pH 7.4)
O(sup 1)-MethyllappaconidineTwisted-chair/twisted-chairRetained twisted boat/chair
Aconitine HClBoat/chairProtonated chair/chair

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